Lyso-PAF c-18

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Liso-PAF C-18 se puede sintetizar mediante la acción de la acetilhidrolasa del factor activador de plaquetas (PAF-AH) sobre el factor activador de plaquetas C-18 o mediante la acción de una transacilasa independiente de la coenzima A sobre la 1-O-octadecil-2-acil-glicerofosfocolina . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como la dimetilformamida (DMF), el dimetilsulfóxido (DMSO) o el etanol .

Métodos de producción industrial

La producción industrial de Liso-PAF C-18 implica la síntesis a gran escala utilizando métodos enzimáticos o químicos similares. El compuesto se purifica mediante técnicas como la cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El Liso-PAF C-18 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Liso-PAF C-18 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir fosfolípidos oxidados, mientras que la reducción puede producir fosfolípidos reducidos .

Aplicaciones Científicas De Investigación

Biological Role and Mechanism of Action

Lyso-PAF C-18 is primarily recognized for its role as an intermediate in the synthesis and degradation of PAF. While PAF is known for its potent pro-inflammatory effects, Lyso-PAF is often considered biologically inactive; however, recent studies suggest it may have inhibitory effects on neutrophil and platelet activation, indicating a more complex role in inflammatory processes .

Mechanisms Involved

- Inflammatory Response : Lyso-PAF can influence the activation of immune cells, including eosinophils and neutrophils, which are critical in allergic responses and asthma .

- Regulation of PAF Levels : The conversion of Lyso-PAF to PAF may contribute to prolonged inflammation in tissues, as evidenced by studies demonstrating increased concentrations of Lyso-PAF in patients with chronic rhinosinusitis .

Asthma and Allergic Rhinitis

Research indicates that concentrations of this compound are significantly elevated in nasal polyps from asthmatic patients compared to non-asthmatic individuals. This suggests a potential biomarker role for Lyso-PAF in assessing the severity of asthma and related conditions .

Chronic Rhinosinusitis

Studies have shown that the PAF/PAFR system, including Lyso-PAF, plays a pathophysiological role in chronic rhinosinusitis with nasal polyps (CRSwNP). Higher levels of Lyso-PAF were observed in patients with asthma-related CRSwNP, indicating its involvement in disease progression .

Analytical Techniques for Quantification

The quantification of this compound is essential for understanding its biological roles. Several analytical methods have been developed:

| Method | Description | Sensitivity |

|---|---|---|

| Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | Utilized for analyzing tissue samples to determine levels of Lyso-PAF. | High sensitivity |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A rapid method for quantifying low-abundance lysophospholipids including Lyso-PAF. | Lower limit: 0.03 ng/mL |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) | A novel approach that allows for quick separation and quantification of multiple lysophospholipids. | Good linearity |

Study on Asthma Patients

A study involving nasal polyp samples from asthmatic patients demonstrated that both Lyso-PAF C16 and C18 concentrations were significantly higher compared to controls. This finding supports the hypothesis that Lyso-PAF may play a critical role in asthma pathophysiology by modulating inflammatory responses .

Impact on Insulin Resistance

Another investigation highlighted the association between circulating levels of Lyso-PAF C18 and insulin resistance metrics (HOMA-IR), suggesting a potential link between this lysophospholipid and metabolic disorders .

Mecanismo De Acción

El Liso-PAF C-18 ejerce sus efectos actuando como sustrato para la formación del factor activador de plaquetas a través de la vía de remodelación o acilación selectiva con ácido araquidónico por una transacilasa independiente de la coenzima A . Se une y activa receptores y enzimas específicos involucrados en las vías de señalización celular, contribuyendo a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Factor activador de plaquetas C-18: Un compuesto estrechamente relacionado que sirve como precursor del Liso-PAF C-18.

1-O-octadecil-2-acil-glicerofosfocolina: Otro compuesto relacionado involucrado en la síntesis del Liso-PAF C-18.

Singularidad

El Liso-PAF C-18 es único debido a su estructura y actividad biológica específicas. Sirve como un intermedio crucial en la síntesis del factor activador de plaquetas y tiene funciones distintas en la señalización celular y la inflamación .

Actividad Biológica

Lyso-PAF C-18 (lysophosphatidic acid) is a biologically active phospholipid and a metabolite of platelet-activating factor (PAF). It has garnered attention for its role in various physiological and pathological processes, particularly in inflammation and immune responses. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is produced through the deacetylation of PAF, which is synthesized by activated immune cells such as macrophages and mast cells. While traditionally viewed as an inactive metabolite, emerging studies indicate that this compound may have significant biological effects, particularly in inflammatory responses.

Research has shown that this compound can induce eosinophil degranulation independently of the known PAF receptor (PAFR). This suggests that Lyso-PAF may engage alternative pathways to exert its effects. For instance, studies demonstrated that both human and murine eosinophils release eosinophil peroxidase (EPO) in response to this compound, indicating an activation pathway distinct from traditional PAF signaling mechanisms .

Biological Effects

-

Inflammatory Response :

- Eosinophil Activation : this compound promotes eosinophil degranulation, contributing to inflammation. In vitro studies revealed that eosinophils respond robustly to Lyso-PAF stimulation, releasing pro-inflammatory cytokines .

- Neutrophilia : Clinical observations noted an increase in neutrophil counts following nasal challenges with Lyso-PAF in asthmatic patients, suggesting its role in exacerbating respiratory conditions .

-

Pathological Implications :

- Elevated levels of this compound have been observed in patients with chronic rhinosinusitis with nasal polyps (CRSwNP) and asthma, indicating its potential involvement in the pathogenesis of these diseases .

- The stability of Lyso-PAF compared to PAF suggests that it may contribute to prolonged inflammatory responses in tissues affected by chronic inflammation .

Case Study 1: Eosinophilic Response

A study involving human eosinophils demonstrated that this compound could induce degranulation and cytokine release without engaging the PAF receptor. This was evidenced by experiments using receptor antagonists that did not inhibit the response, highlighting a novel pathway for eosinophilic activation .

Case Study 2: Asthma and CRSwNP

In a clinical study assessing nasal polyp samples from asthmatic patients, concentrations of this compound were significantly higher than those found in non-asthmatic controls. This correlation suggests a direct link between elevated Lyso-PAF levels and inflammatory pathology in respiratory diseases .

Data Tables

Propiedades

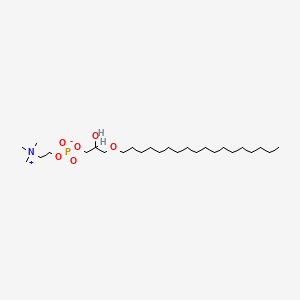

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955785 | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72490-82-5, 34240-68-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.